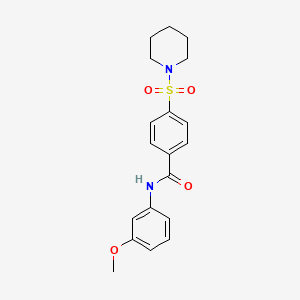

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

説明

N-(3-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen and a piperidin-1-ylsulfonyl substituent at the para position of the benzamide core.

特性

IUPAC Name |

N-(3-methoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-7-5-6-16(14-17)20-19(22)15-8-10-18(11-9-15)26(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXXEQBYFXGVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Preparation of 3-methoxyaniline: This can be achieved by methylation of aniline using methanol and a suitable catalyst.

Formation of 3-methoxyphenylsulfonyl chloride: This intermediate is prepared by reacting 3-methoxyaniline with chlorosulfonic acid.

Coupling with piperidine: The 3-methoxyphenylsulfonyl chloride is then reacted with piperidine to form the piperidinylsulfonyl intermediate.

Formation of the final product: The piperidinylsulfonyl intermediate is then coupled with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

化学反応の分析

Types of Reactions

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenyl-4-(piperidin-1-ylsulfonyl)benzamide.

Reduction: Formation of N-(3-methoxyphenyl)-4-(piperidin-1-ylthio)benzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position Effects in Methoxyphenyl-Benzamides

Compounds 11 , 12 , and 13 () share the benzamide scaffold but differ in the position of the methoxy group on the phenyl ring (2-, 3-, and 4-methoxy, respectively). Key comparisons include:

- Melting Points: 12 (3-methoxyphenyl): 281.7–283.6°C. 11 (2-methoxyphenyl): 272.2–273.4°C. 13 (4-methoxyphenyl): 258.4–260.2°C.

Piperidin-1-ylsulfonyl-Benzamide Derivatives

- Compound 2D216 (): N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide differs from the target compound by incorporating a thiazole ring and dimethylphenyl substituent. This structural variation enhances NF-κB signaling and cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants like LPS or MPLA .

- Compound 5s (): N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide introduces dihydroxy groups and a furan moiety, which may improve solubility but reduce metabolic stability compared to the target compound’s methoxyphenyl group .

Imidazole-Substituted Benzamides

and highlight imidazole-containing analogs such as 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide , which exhibit antimicrobial and antiarrhythmic activities. The replacement of the piperidin-1-ylsulfonyl group with imidazole or thiazole sulfonamides alters electron distribution and hydrogen-bonding capacity, impacting target selectivity .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs (e.g., 14 , 15 in ) exhibit higher polarity but lower metabolic stability than methoxy-substituted derivatives.

- Thermal Stability : The piperidin-1-ylsulfonyl group generally increases thermal stability, as seen in the high melting points of 12 (281.7–283.6°C) and 2D216 .

Data Tables

Table 1. Key Analogs of N-(3-Methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Table 2. Substituent Effects on Melting Points

| Substituent Position | Compound ID | Melting Point (°C) |

|---|---|---|

| 2-Methoxy | 11 | 272.2–273.4 |

| 3-Methoxy | 12 | 281.7–283.6 |

| 4-Methoxy | 13 | 258.4–260.2 |

生物活性

N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a sulfonamide group , and a methoxy-substituted phenyl ring . Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

This compound acts primarily as an enzyme inhibitor . It is believed to modulate the activity of specific enzymes involved in inflammatory and pain pathways:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, mediators of inflammation. This inhibition may lead to reduced inflammatory responses in various models.

- Analgesic Properties : Preliminary studies indicate that it may also exert analgesic effects, potentially through modulation of pain pathways involving neurotransmitter release.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has provided insights into how structural modifications influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group on phenyl, piperidine moiety | Anti-inflammatory, analgesic |

| N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Ethoxy instead of methoxy | Altered solubility and activity |

| N-(4-methylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Methyl substitution on phenyl | Different reactivity profile |

This table illustrates how variations in the substituents on the benzene ring can significantly alter the compound's pharmacological properties.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group, suggesting effective inhibition of inflammatory mediators.

2. Analgesic Efficacy

In another study, the analgesic properties were assessed using the hot plate test. The compound demonstrated a dose-dependent increase in pain threshold, indicating its potential as an analgesic agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | IC50 (µM) for COX Inhibition | Analgesic Effect (Threshold Increase) |

|---|---|---|

| This compound | 0.15 | +2.5 sec |

| N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | 0.20 | +1.8 sec |

| Aspirin | 0.10 | +3.0 sec |

This comparative analysis highlights that while this compound exhibits promising activities, it remains slightly less potent than traditional anti-inflammatory agents like aspirin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。